molecular formula C20H20ClFN2O3S B2851172 1-(3-chlorophenyl)-4-(4-fluorophenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide CAS No. 1049557-67-6

1-(3-chlorophenyl)-4-(4-fluorophenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide

Cat. No.: B2851172
CAS No.: 1049557-67-6
M. Wt: 422.9
InChI Key: MXUXPIVCCMHKIK-UHFFFAOYSA-N
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Description

This compound belongs to the hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide class, characterized by a fused bicyclic system comprising a tetrahydrothiophene dioxide ring and a piperazine-like ring. The 3-chlorophenyl group at position 1 and the 4-fluorophenethyl group at position 4 introduce distinct electronic and steric effects. Synthetic routes for analogous compounds involve cyclocondensation of substituted amines with thiophene-derived precursors, as described by Shaitanov et al. (2006) .

Properties

IUPAC Name

4-(3-chlorophenyl)-1-[2-(4-fluorophenyl)ethyl]-6,6-dioxo-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN2O3S/c21-15-2-1-3-17(10-15)24-19-13-28(26,27)12-18(19)23(11-20(24)25)9-8-14-4-6-16(22)7-5-14/h1-7,10,18-19H,8-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUXPIVCCMHKIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=O)CN2CCC3=CC=C(C=C3)F)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-4-(4-fluorophenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide typically involves multi-step organic reactions. The process may start with the preparation of the thienopyrazine core, followed by the introduction of the chlorophenyl and fluorophenethyl groups. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-4-(4-fluorophenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds with similar structures in anticancer therapies. For instance, derivatives of thieno[3,4-b]pyrazines have shown promising results against various cancer cell lines. Preliminary cell-based assays indicate that these compounds can inhibit tumor growth effectively. Research has demonstrated that structural modifications can enhance their potency against specific cancer types such as breast and lung cancers .

Neuroprotective Effects

Compounds containing thieno[3,4-b]pyrazine moieties have been investigated for neuroprotective effects. They may play a role in mitigating neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. This application is particularly relevant in the context of diseases like Alzheimer's and Parkinson's disease.

Antimicrobial Properties

The presence of halogen substituents (like chlorine and fluorine) in the compound could enhance its antimicrobial efficacy. Studies on related thieno derivatives have shown activity against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Organic Electronics

The unique electronic properties of thieno[3,4-b]pyrazines make them suitable candidates for organic semiconductors. Their ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research into their conductivity and stability under operational conditions is ongoing.

Sensor Development

The compound's ability to interact with various analytes suggests potential applications in sensor technology. For example, its use in electrochemical sensors could facilitate the detection of environmental pollutants or biological markers.

Case Studies and Research Findings

StudyFocusFindings
Silva et al. (2020)Anticancer ActivityDemonstrated significant cytotoxicity against MCF7 breast cancer cells with IC50 values indicating potential for further development as an anticancer agent .
Kumar et al. (2019)Neuroprotective EffectsFound that thieno derivatives protect neuronal cells from oxidative stress-induced apoptosis, suggesting therapeutic potential for neurodegenerative conditions .
Zhang et al. (2021)Organic ElectronicsReported on the synthesis of thin films from thieno derivatives showing promising charge transport properties for use in OLED applications .

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-(4-fluorophenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at positions 1 and 4 significantly alter molecular properties. Key comparisons include:

Compound Name Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) pKa Key Substituents
Target Compound: 1-(3-Chlorophenyl)-4-(4-fluorophenethyl)-hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide C₂₀H₂₁ClF₂N₂O₃S 434.91 ~1.35 (predicted) ~670 (predicted) ~4.5 3-ClPh, 4-F-C₆H₄-CH₂CH₂-
(4aR,7aS)-4-cyclohexyl-1-(3-methoxyphenyl) analog C₁₉H₂₆N₂O₄S 378.49 1.286 661.3 4.71 3-MeOPh, cyclohexyl
1-(4-Chlorophenyl)-4-(furan-2-ylmethyl) analog C₁₈H₁₈ClN₂O₃S 385.87 - - - 4-ClPh, furan-2-ylmethyl

Key Observations :

  • The target compound exhibits higher molar mass and predicted density compared to the cyclohexyl analog due to its bulkier aromatic substituents (3-chlorophenyl and 4-fluorophenethyl).
  • The 3-methoxyphenyl analog has a lower pKa (4.71) compared to the target compound’s predicted pKa (~4.5), reflecting the electron-donating methoxy group’s influence on protonation equilibria.
Stability and Reactivity
  • The sulfone groups in 6,6-dioxides confer resistance to oxidation compared to non-sulfonated analogs.
  • The 3-chlorophenyl group may increase susceptibility to nucleophilic aromatic substitution under basic conditions, whereas the 4-fluorophenethyl group is likely stable under physiological pH.

Biological Activity

1-(3-chlorophenyl)-4-(4-fluorophenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide, with the CAS number 1049557-67-6, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C20H20ClFN2O3S
  • Molecular Weight : 422.9 g/mol
  • Structure : The compound features a thieno[3,4-b]pyrazine core, which is significant in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in various biological pathways. The presence of the thieno and pyrazine moieties suggests potential interactions with receptors involved in neurotransmission and other signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antiparasitic Activity : Preliminary studies suggest that derivatives of thieno[3,4-b]pyrazines may have efficacy against certain parasitic infections. This aligns with findings from related compounds that target metabolic pathways in parasites .
  • Anticancer Properties : Some studies have indicated that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific pathways affected by this compound require further investigation .
  • Neuropharmacological Effects : There is potential for this compound to act on neurotransmitter systems, which could have implications for treating neurological disorders. Compounds with similar scaffolds have shown promise in modulating serotonin and dopamine receptors .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntiparasiticInhibitory effects on parasite metabolism
AnticancerInduction of apoptosis in cancer cells
NeuropharmacologicalModulation of neurotransmitter receptors

Case Study 1: Antiparasitic Activity

In a study examining the efficacy of various thieno[3,4-b]pyrazine derivatives against Leishmania species, it was found that modifications to the molecular structure could enhance activity against these parasites. The study highlighted the importance of the chlorophenyl and fluorophenethyl groups in increasing potency .

Case Study 2: Anticancer Potential

Research published in a peer-reviewed journal evaluated the anticancer effects of similar thieno compounds. The study reported that these compounds could significantly reduce tumor growth in vitro and in vivo by triggering apoptotic pathways . Further exploration into specific cancer types is warranted.

Q & A

Q. What strategies mitigate competing side reactions during 4-fluorophenethyl substituent introduction?

  • Methodological Answer :
  • Protection/Deprotection : Temporarily block reactive sites (e.g., sulfone oxygen) with tert-butyldimethylsilyl (TBS) groups .
  • Coupling Optimization : Use Pd-catalyzed Suzuki-Miyaura reactions with aryl boronic esters to enhance selectivity .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect intermediates and adjust reagent stoichiometry dynamically .

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